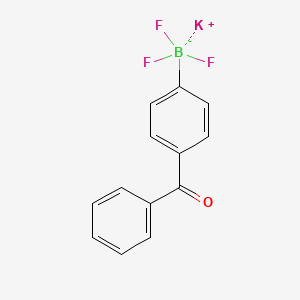
Potassium (4-benzoylphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-benzoylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention due to their stability and versatility in various chemical reactions . These compounds are known for their stability in air and moisture, making them easy to handle and store .
Méthodes De Préparation
The synthesis of potassium (4-benzoylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows :
Starting Material: The process begins with the corresponding boronic acid.
Reaction with KHF2: The boronic acid is treated with potassium hydrogen fluoride (KHF2) in an aqueous medium.
Formation of Trifluoroborate: The reaction leads to the formation of the potassium trifluoroborate salt.
This method is advantageous due to its simplicity and the stability of the resulting product .
Analyse Des Réactions Chimiques
Potassium (4-benzoylphenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner.
Petasis Borono-Mannich Reaction: This multicomponent reaction involves the formation of α-amino esters using potassium trifluoroborate salts, aldehydes, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to its use in coupling reactions.
Applications De Recherche Scientifique
Potassium (4-benzoylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for potassium (4-benzoylphenyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The trifluoroborate group acts as a stable reservoir for the reactive boronic acid, which is generated in situ under basic conditions .
Comparaison Avec Des Composés Similaires
Potassium (4-benzoylphenyl)trifluoroborate is unique compared to other organoboron compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the benzoyl group, making it less versatile in certain reactions.
Potassium methyltrifluoroborate: Contains a methyl group instead of a benzoyl group, leading to different reactivity patterns.
Potassium (4-methoxyphenyl)trifluoroborate: The presence of a methoxy group alters its electronic properties and reactivity compared to the benzoyl derivative.
Propriétés
Formule moléculaire |
C13H9BF3KO |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
potassium;(4-benzoylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C13H9BF3O.K/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
Clé InChI |
PCFKDLZGORYWPK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


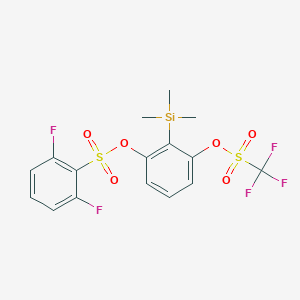
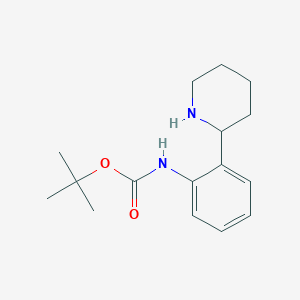
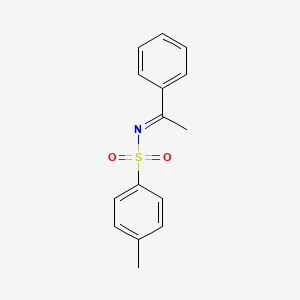
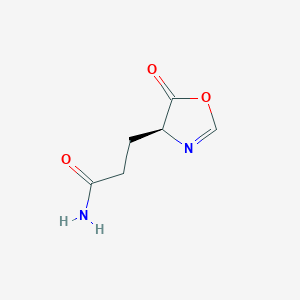
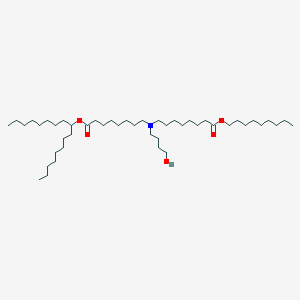
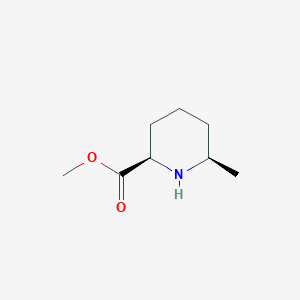
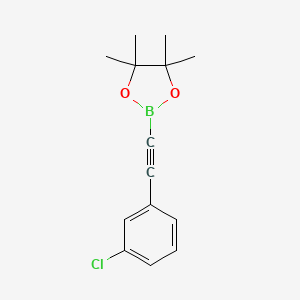
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
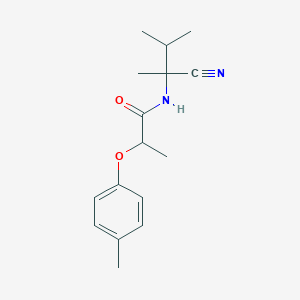


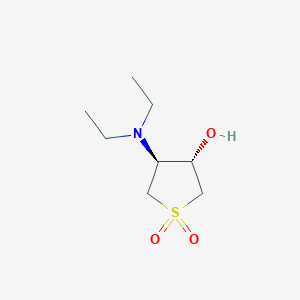

![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)
